2-[3-(5-bromo-6-methoxy-2-naphthyl)-4-methyl-1H-pyrazol-1-yl]-3-chloro-5-(trifluoromethyl)pyridine
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Description
The compound is a complex organic molecule with several functional groups, including a pyrazole ring, a naphthyl group, a pyridine ring, and several halogen and methyl substituents. These functional groups suggest that the compound could have interesting chemical properties and potential applications in various fields such as pharmaceuticals or materials science .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely to be quite complex, with multiple rings and functional groups. The presence of the pyrazole and pyridine rings, as well as the halogen and methyl substituents, would likely result in a highly polar molecule with potentially interesting electronic properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would likely be affected by the presence of the polar pyrazole and pyridine rings and the nonpolar methyl groups. Its melting and boiling points would be influenced by the size and shape of the molecule, as well as by the presence of any intramolecular or intermolecular forces .
Mechanism of Action
Target of Action
It is known that such compounds often interact with specific enzymes or receptors in the body, which play a crucial role in various biological processes .
Mode of Action
The compound’s mode of action involves its interaction with its targets. It is suggested that the compound might be involved in the Suzuki–Miyaura (SM) coupling reaction . This reaction is a type of carbon–carbon bond-forming reaction, which is widely applied in organic synthesis . The compound might participate in this reaction as an organoboron reagent .
Biochemical Pathways
The compound likely affects the biochemical pathways associated with the Suzuki–Miyaura coupling reaction . This reaction involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with a metal catalyst . The compound might be involved in the oxidative addition and transmetalation processes of this reaction .
Result of Action
It is known that the compound’s interaction with its targets and its involvement in the suzuki–miyaura coupling reaction could lead to various molecular and cellular changes .
Action Environment
Environmental factors can significantly influence the compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other substances can affect the compound’s interaction with its targets and its involvement in biochemical pathways .
Future Directions
The future directions for research on this compound would likely depend on its intended applications. For example, if it were being investigated for potential use in pharmaceuticals, future research might focus on optimizing its synthesis, studying its mechanism of action, and evaluating its efficacy and safety in preclinical and clinical trials .
Properties
IUPAC Name |
2-[3-(5-bromo-6-methoxynaphthalen-2-yl)-4-methylpyrazol-1-yl]-3-chloro-5-(trifluoromethyl)pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14BrClF3N3O/c1-11-10-29(20-16(23)8-14(9-27-20)21(24,25)26)28-19(11)13-3-5-15-12(7-13)4-6-17(30-2)18(15)22/h3-10H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCIKSWQKNOQQLD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1C2=CC3=C(C=C2)C(=C(C=C3)OC)Br)C4=C(C=C(C=N4)C(F)(F)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14BrClF3N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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